N-(1-Naphthyl)Maleamic Acid

説明

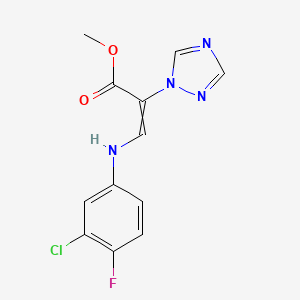

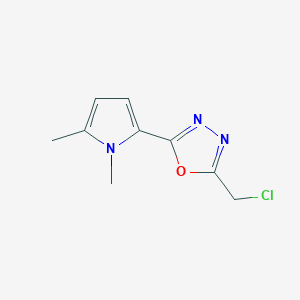

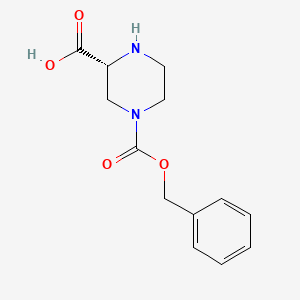

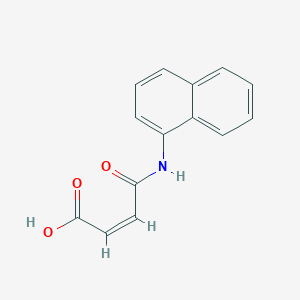

“N-(1-Naphthyl)Maleamic Acid” is a chemical compound with the molecular formula C14H11NO3 . It has an average mass of 241.242 Da and a monoisotopic mass of 241.073898 Da .

Molecular Structure Analysis

The molecular structure of “N-(1-Naphthyl)Maleamic Acid” consists of a naphthyl group attached to a maleamic acid group . The exact stereochemistry involves a double bond, as indicated by the ChemSpider ID 1266718 .

Physical And Chemical Properties Analysis

“N-(1-Naphthyl)Maleamic Acid” has a melting point of 150 °C and a predicted boiling point of 533.9±42.0 °C . It has a predicted density of 1.356±0.06 g/cm3 .

科学的研究の応用

Protective Applications in Textile Industry

N-naphthyl maleamic acid derivatives have been investigated for their protective effects on wool fabric dyed at high temperatures. These derivatives, including N-naphthyl maleamic acid, have shown to provide beneficial effects such as increased tensile strength, reduced hygral expansion, and minimal yellowing, compared to conventional treatments. This suggests their potential as protective agents in textile dyeing processes, offering a way to enhance the durability and appearance retention of wool fabrics dyed under harsh conditions (Liao, Chen, Shen, Brady, & Pailthorpe, 2000).

Environmental Monitoring and Degradation Studies

The degradation products of naptalam, a pesticide related to N-(1-Naphthyl)Maleamic Acid, have been determined in river water using mass spectrometry. This research highlights the environmental persistence and potential ecological impacts of such compounds, underscoring the importance of monitoring their presence in water bodies to assess environmental health and safety (Ghassempour, Arshadi, & Salek Asghari, 2001).

Applications in Polymer Science

N-(1-Naphthyl)Maleamic Acid derivatives have been utilized in the synthesis of polymers with specific functionalities. For instance, N-maleamic acid-chitosan was synthesized and investigated for its potential in graft copolymerization, demonstrating applications in creating novel materials with tailored properties for use in biotechnology and materials science (Huang, Shen, Sheng, & Fang, 2005).

Corrosion Protection and Antibacterial Coatings

Electropolymerization of N-(1, 3-thiazo-2-yl)maleamic acid has been explored for developing protective coatings against corrosion and bacterial growth on metal surfaces. These coatings show promise for enhancing the durability and hygienic properties of metal-based materials, finding applications in various industrial and medical contexts (Mohammed & Saleh, 2022).

Plant Physiology Research

The role of N-(1-Naphthyl)Maleamic Acid in regulating plant growth and development has been studied, particularly its effects on polar auxin transport. Such research provides insights into the mechanisms of plant hormone regulation and the potential for developing agronomic treatments to control plant growth patterns (Nagashima, Uehara, & Sakai, 2008).

作用機序

Target of Action

N-(1-Naphthyl)Maleamic Acid (NMA) primarily targets the auxin pathway in plants . The auxin pathway plays a crucial role in plant growth and development, regulating cell expansion, division, and differentiation .

Mode of Action

NMA interacts with the auxin pathway by inhibiting the PIN-FORMED (PIN) transporters , which are responsible for the directional intercellular transport of auxin, also known as polar auxin transport (PAT) . This inhibition disrupts the normal flow of auxin within the plant, affecting various growth and patterning processes .

Biochemical Pathways

The disruption of the auxin pathway by NMA affects multiple biochemical pathways. The auxin transport process generates spatial-temporarily dynamic auxin maxima and minima, ensuring both robustness and plasticity of developmental programming . By inhibiting this process, NMA can alter these patterns, affecting processes such as shoot branching and floral development .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to disrupt auxin transport and thereby affect plant growth and development .

Result of Action

The molecular and cellular effects of NMA’s action include changes in cell expansion, division, and differentiation due to the disruption of the auxin pathway . This can lead to visible changes in plant growth patterns, such as altered shoot branching and floral development .

Safety and Hazards

特性

IUPAC Name |

(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIIAZFRGKFYSJ-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364328 | |

| Record name | N-(1-Naphthyl)Maleamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Naphthyl)Maleamic Acid | |

CAS RN |

6973-77-9 | |

| Record name | NSC41145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Naphthyl)Maleamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)